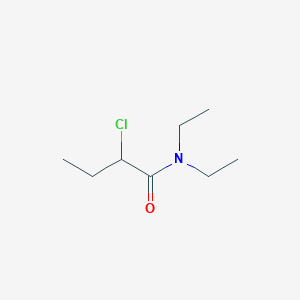

2-chloro-N,N-diethylbutanamide

CAS No.:

Cat. No.: VC14096521

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO |

|---|---|

| Molecular Weight | 177.67 g/mol |

| IUPAC Name | 2-chloro-N,N-diethylbutanamide |

| Standard InChI | InChI=1S/C8H16ClNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | GPRZILMALURRQG-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)N(CC)CC)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Architecture

2-Chloro-N,N-diethylbutanamide (C₈H₁₅ClNO) features a butanamide chain (CH₂CH₂CH₂CO-) with a chlorine atom at the β-carbon (position 2) and two ethyl groups (-CH₂CH₃) bonded to the nitrogen. This configuration renders the molecule polar due to the amide group, while the chlorine atom introduces electrophilicity, enhancing reactivity toward nucleophilic substitution .

Table 1: Comparative Molecular Properties of Chlorinated Amides

The estimated density and boiling point for 2-chloro-N,N-diethylbutanamide derive from trends observed in homologous series, where longer carbon chains increase molecular weight and boiling points .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-chloro-N,N-diethylbutanamide likely follows pathways analogous to brominated amides. A proposed route involves:

-

Amide Formation: Reacting butanoyl chloride with diethylamine to yield N,N-diethylbutanamide.

-

Chlorination: Treating the amide with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to introduce the chlorine atom at the β-position.

This method mirrors the bromination of N,N-dimethylbutanamide described in, substituting bromine with chlorine. The reaction’s exothermic nature necessitates temperature control to prevent side reactions like over-chlorination.

Industrial Manufacturing

Industrial production would optimize solvent systems and catalysts to enhance yield and purity. Continuous-flow reactors could mitigate heat management challenges, while distillation or recrystallization ensures product separation . Quality control measures, such as gas chromatography-mass spectrometry (GC-MS), verify the absence of residual reactants or byproducts.

Reactivity and Functional Transformations

Nucleophilic Substitution

The β-chlorine atom is susceptible to substitution by nucleophiles (e.g., hydroxide, amines), enabling the synthesis of secondary amides or alcohols. For example, reaction with sodium hydroxide yields 2-hydroxy-N,N-diethylbutanamide:

Similar reactivity is documented for 2-chloro-N,N-dimethylacetamide , where chlorine displacement forms derivatives with modified biological activity.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide group to a tertiary amine, producing 2-chloro-N,N-diethylbutylamine.

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) could cleave the carbon chain, forming shorter carboxylic acids.

Applications in Scientific and Industrial Contexts

Pharmaceutical Intermediates

Chlorinated amides serve as precursors in drug synthesis. For instance, 2-chloro-N,N-diethylpropanamide is utilized in anticonvulsant research, suggesting analogous roles for the butanamide variant. The chlorine atom’s electronegativity facilitates interactions with biological targets, such as ion channels or enzymes .

Agrochemical Development

In agrochemistry, chlorinated amides function as herbicides or insecticide intermediates. The ethyl groups enhance lipid solubility, promoting penetration through plant or insect cuticles .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Chlorinated Amides

The butanamide variant’s longer chain may improve binding affinity in biological systems compared to shorter analogs .

Future Research Directions

-

Pharmacological Profiling: Evaluate interactions with neuronal ion channels, leveraging insights from potassium channel openers like retigabine.

-

Green Synthesis: Develop solvent-free or catalytic chlorination methods to reduce environmental impact.

-

Toxicokinetics: Assess absorption, distribution, and metabolism in mammalian models to refine safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume